6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate
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Overview
Description
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triphenylene core substituted with hexyloxy groups and a trimethylsilyl group, along with a triflate functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triphenylene Core: The triphenylene core can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of Hexyloxy Groups: The hexyloxy groups are introduced via etherification reactions, where hexyloxy substituents are attached to the triphenylene core.
Attachment of Trimethylsilyl Group: The trimethylsilyl group is introduced using silylation reactions, often employing reagents like trimethylsilyl chloride.
Addition of Triflate Group: The triflate group is added through a reaction with triflic anhydride or triflic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate can undergo various chemical reactions, including:
Substitution Reactions: The triflate group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The aromatic core can engage in coupling reactions, forming larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the triflate.
Scientific Research Applications
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate involves its interaction with molecular targets through its functional groups. The hexyloxy and trimethylsilyl groups can influence the compound’s solubility and reactivity, while the triflate group can participate in electrophilic reactions. These interactions can affect various molecular pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate
- 6,7,10,11-Tetrakis(ethoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate
- 6,7,10,11-Tetrakis(butyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate
Uniqueness
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is unique due to the presence of hexyloxy groups, which can enhance its solubility and flexibility compared to shorter alkoxy chains. This can lead to different physical properties and reactivity, making it suitable for specific applications where these characteristics are advantageous.
Properties
IUPAC Name |
(6,7,10,11-tetrahexoxy-3-trimethylsilyltriphenylen-2-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67F3O7SSi/c1-8-12-16-20-24-52-40-28-34-35-29-41(53-25-21-17-13-9-2)43(55-27-23-19-15-11-4)31-37(35)39-33-45(58(5,6)7)44(56-57(50,51)46(47,48)49)32-38(39)36(34)30-42(40)54-26-22-18-14-10-3/h28-33H,8-27H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLFYTSAUGURCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OCCCCCC)OCCCCCC)OCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67F3O7SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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